(S)-tert-Butyl 2-aminobutanoate hydrochloride (S)-tert-Butyl 2-aminobutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 53956-05-1
VCID: VC0555139
InChI: InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
SMILES: CCC(C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.7

(S)-tert-Butyl 2-aminobutanoate hydrochloride

CAS No.: 53956-05-1

Cat. No.: VC0555139

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.7

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-aminobutanoate hydrochloride - 53956-05-1

Specification

CAS No. 53956-05-1
Molecular Formula C8H18ClNO2
Molecular Weight 195.7
IUPAC Name tert-butyl (2S)-2-aminobutanoate;hydrochloride
Standard InChI InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Standard InChI Key OEPKETQBSXWOBJ-RGMNGODLSA-N
SMILES CCC(C(=O)OC(C)(C)C)N.Cl
Canonical SMILES CCC(C(=O)OC(C)(C)C)N.Cl

Introduction

Chemical Identity and Structure

The compound (S)-tert-Butyl 2-aminobutanoate hydrochloride represents a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid. This compound features a chiral center at the α-carbon atom, with the (S) designation indicating its specific stereochemistry. The structure consists of an amino group at the α-position, an ethyl side chain, and a tert-butyl ester group, with the entire molecule existing as a hydrochloride salt.

Chemical Identifiers

The compound can be identified through various chemical identifiers, which are essential for its proper classification and reference in scientific literature. These identifiers are summarized in the following table:

IdentifierValue
CAS Number53956-05-1
Molecular FormulaC8H18ClNO2
Molecular Weight195.7 g/mol
IUPAC Nametert-butyl (2S)-2-aminobutanoate;hydrochloride
Standard InChIInChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Standard InChIKeyOEPKETQBSXWOBJ-RGMNGODLSA-N
SMILESCCC(C(=O)OC(C)(C)C)N.Cl
Parent Compound(2S)-2-amino butanic acid t-butyl ester (CID 7019938)

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs, including:

  • H-Abu-OtBu.HCl

  • L-2-Aminobutyric acid tert-butyl ester HCl

  • H-2-ABU-OTBU HCL

  • (S)-2-Aminobutanoic acid tert-butyl ester HCl

  • tert-butyl (2S)-2-aminobutanoate hydrochloride

  • H-Abu-OtBu hydrochloride

Physical and Chemical Properties

The physical and chemical properties of (S)-tert-Butyl 2-aminobutanoate hydrochloride determine its behavior in various chemical reactions and applications. Understanding these properties is essential for its proper handling and utilization in research and industrial settings.

Physical State and Appearance

(S)-tert-Butyl 2-aminobutanoate hydrochloride typically exists as a white to off-white crystalline solid at room temperature. The crystalline nature contributes to its stability during storage and handling.

Chemical Reactivity

The compound exhibits several notable chemical properties:

  • The primary amine group (-NH2) is protonated in the hydrochloride salt form, making it less nucleophilic than the free base.

  • The tert-butyl ester group is resistant to basic hydrolysis but can be cleaved under acidic conditions, which is a key feature in its application as a protecting group.

  • The (S) stereocenter at the α-carbon is configurationally stable under most reaction conditions, allowing for stereoselective transformations.

  • As a hydrochloride salt, it is generally more stable and has better shelf-life compared to the free amine form.

Solubility Properties

The compound shows characteristic solubility behavior:

  • Good solubility in polar protic solvents such as water, methanol, and ethanol due to its salt nature.

  • Limited solubility in less polar solvents like ethers, hydrocarbons, and chlorinated solvents.

  • Improved solubility in mixed solvent systems containing both polar and non-polar components.

Synthesis Methods

The synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride involves specific chemical transformations to ensure both the correct esterification and the proper salt formation. Several approaches have been documented for its preparation.

Standard Synthetic Route

The most common synthetic pathway involves the esterification of (S)-2-aminobutanoic acid with tert-butanol, followed by the formation of the hydrochloride salt:

  • Esterification: (S)-2-aminobutanoic acid is treated with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the tert-butyl ester of the amino acid.

  • Salt formation: The resulting tert-butyl ester is treated with anhydrous hydrogen chloride or concentrated hydrochloric acid to form the hydrochloride salt.

Alternative Synthesis Approaches

Alternative synthetic methods include:

  • Direct esterification using tert-butyl acetate or isobutylene as the tert-butylating agent in the presence of a strong acid catalyst.

  • Protection-esterification-deprotection sequence: This approach involves protecting the amino group before esterification, followed by deprotection to yield the amine, which is then converted to the hydrochloride salt.

  • Enzymatic resolution of racemic mixtures to obtain the (S)-enantiomer with high stereochemical purity.

Applications in Research and Industry

(S)-tert-Butyl 2-aminobutanoate hydrochloride serves various functions in both research laboratories and industrial settings, primarily due to its utility as a building block in organic synthesis.

Peptide Synthesis

In peptide chemistry, this compound is particularly valuable for several reasons:

  • It serves as a source of the non-proteinogenic amino acid (S)-2-aminobutanoic acid (Abu), which can be incorporated into peptide sequences to modify their properties.

  • The tert-butyl ester provides orthogonal protection of the carboxyl group, allowing selective reactions at the amino terminus without affecting the protected carboxyl group.

  • The incorporation of Abu residues in peptides can enhance their metabolic stability and alter their conformational properties, which is beneficial in the development of peptide therapeutics .

Organic Synthesis

As a versatile building block in organic synthesis, the compound finds applications in:

  • The preparation of modified amino acids and their derivatives.

  • The synthesis of chiral intermediates for pharmaceutical compounds.

  • The development of enzyme inhibitors and other bioactive molecules.

  • Stereoselective synthesis of complex organic molecules .

Pharmaceutical Research

In pharmaceutical research, (S)-tert-Butyl 2-aminobutanoate hydrochloride contributes to:

  • Structure-activity relationship studies, where the incorporation of non-standard amino acids helps elucidate the spatial requirements of drug-target interactions.

  • The development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides with improved pharmacological properties.

  • The synthesis of drug candidates containing the 2-aminobutanoic acid motif.

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